molecular formula C13H12ClNO3 B7857512 3-[(4-Chloro-2-methylphenyl)amino]-4-ethoxycyclobut-3-ene-1,2-dione

3-[(4-Chloro-2-methylphenyl)amino]-4-ethoxycyclobut-3-ene-1,2-dione

Cat. No.: B7857512
M. Wt: 265.69 g/mol
InChI Key: PMUZRUCSXIVPQB-UHFFFAOYSA-N
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Description

3-[(4-Chloro-2-methylphenyl)amino]-4-ethoxycyclobut-3-ene-1,2-dione is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a cyclobutene ring substituted with an ethoxy group and a chloro-methylphenylamino group, making it a subject of interest for researchers in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Chloro-2-methylphenyl)amino]-4-ethoxycyclobut-3-ene-1,2-dione typically involves multi-step organic reactions One common method includes the reaction of 4-chloro-2-methylaniline with ethyl acetoacetate under acidic conditions to form the intermediate product This intermediate is then subjected to cyclization reactions to form the cyclobutene ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Chloro-2-methylphenyl)amino]-4-ethoxycyclobut-3-ene-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-[(4-Chloro-2-methylphenyl)amino]-4-ethoxycyclobut-3-ene-1,2-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(4-Chloro-2-methylphenyl)amino]-4-ethoxycyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-methylaniline: A precursor in the synthesis of the compound.

    Ethyl acetoacetate: Another precursor used in the synthetic route.

    Cyclobutene derivatives: Compounds with similar cyclobutene ring structures.

Uniqueness

3-[(4-Chloro-2-methylphenyl)amino]-4-ethoxycyclobut-3-ene-1,2-dione is unique due to its specific substitution pattern and the presence of both an ethoxy group and a chloro-methylphenylamino group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

3-(4-chloro-2-methylanilino)-4-ethoxycyclobut-3-ene-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO3/c1-3-18-13-10(11(16)12(13)17)15-9-5-4-8(14)6-7(9)2/h4-6,15H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMUZRUCSXIVPQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=O)C1=O)NC2=C(C=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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